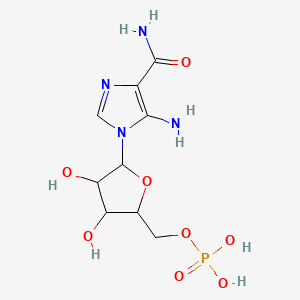
Benzyl-PEG4-Säure
Übersicht
Beschreibung
Benzyl-PEG4-acid is a compound with the molecular formula C16H24O6 . It is a PEG linker containing a benzyl protecting group and a carboxylic acid group . The benzyl group is an alcohol protecting group and can be removed via hydrogenolysis . The carboxylic acid group can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
Molecular Structure Analysis
The molecular structure of Benzyl-PEG4-acid consists of a benzyl group, a PEG4 chain, and a carboxylic acid group . The InChI string for Benzyl-PEG4-acid isInChI=1S/C16H24O6/c17-16(18)6-7-19-8-9-20-10-11-21-12-13-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,17,18) . Physical And Chemical Properties Analysis
Benzyl-PEG4-acid has a molecular weight of 312.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 14 . The exact mass of Benzyl-PEG4-acid is 312.15728848 g/mol .Wissenschaftliche Forschungsanwendungen
Biokonjugation in der pharmazeutischen Chemie
Benzyl-PEG4-Säure wird in der Biokonjugation häufig verwendet, wo sie als Linker dient, um Medikamente an Zielmoleküle wie Antikörper zu koppeln. Die Benzylgruppe fungiert als Schutzgruppe für die Alkoholfunktionalität, die durch Hydrogenolyse entfernt werden kann, während die Carboxylgruppe stabile Amidbindungen mit primären Aminogruppen bildet .
Antikörper-Wirkstoff-Konjugate (ADCs)
Im Bereich der ADCs bietet this compound eine stabile Verbindung zwischen zytotoxischen Medikamenten und Antikörpern. Dies ist entscheidend für die gezielte Abgabe von Medikamenten und stellt sicher, dass sie die erkrankten Zellen erreichen, ohne die gesunden zu beeinträchtigen. Die Stabilität und Biokompatibilität des Linkers sind entscheidend für die therapeutische Wirksamkeit des ADC .
Verbesserung der Löslichkeit in der Arzneimittelformulierung
Die PEG4-Kette in this compound erhöht die Wasserlöslichkeit hydrophober Medikamente. Diese verbesserte Löslichkeit ist für die Bioverfügbarkeit von Medikamenten unerlässlich, da sie eine effektivere Dosierung und Verabreichung ermöglicht .
Proteinfunktionalisierung
This compound wird zur Modifizierung von Proteinen verwendet, wodurch ihre Oberflächeneigenschaften verändert oder funktionelle Gruppen angebracht werden. Diese Modifikation kann die Stabilität, Verteilung und Aktivität des Proteins verbessern, was in therapeutischen Anwendungen von Vorteil ist .
Synthetische Biologie
In der synthetischen Biologie wird this compound verwendet, um neue molekulare Konstrukte durch Verknüpfung verschiedener Biomoleküle zu erstellen. Dies kann zur Entwicklung neuartiger biologischer Wege und zur Herstellung neuer Verbindungen mit gewünschten Eigenschaften führen .
Chemische Biologieforschung
Forscher nutzen this compound in der chemischen Biologie, um biologische Systeme zu untersuchen und zu manipulieren. Die Fähigkeit der Verbindung, stabile Verbindungen mit Biomolekülen zu bilden, macht sie zu einem wertvollen Werkzeug für die Untersuchung biologischer Wechselwirkungen und Funktionen .
Grüne Chemie
This compound ist auch in der grünen Chemie relevant, wo ihre Verwendung in wasserbasierten synthetischen Methoden mit den Prinzipien der Reduzierung gefährlicher Stoffe und Abfälle in chemischen Prozessen übereinstimmt .
Nanotechnologie
In der Nanotechnologie kann this compound verwendet werden, um die Oberfläche von Nanopartikeln zu modifizieren, wodurch ihre Biokompatibilität und Zirkulationszeit im Körper verbessert werden. Diese Modifikation ist entscheidend für die Entwicklung von Nanopartikeln-basierten Arzneimittelverabreichungssystemen .
Wirkmechanismus
Target of Action
Benzyl-PEG4-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of Benzyl-PEG4-acid, therefore, are the E3 ubiquitin ligase and the target protein of the PROTAC .
Mode of Action
Benzyl-PEG4-acid, as a linker in PROTACs, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The carboxylic acid group of Benzyl-PEG4-acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This allows the PROTAC to bind both the E3 ubiquitin ligase and the target protein, bringing them into close proximity. The E3 ubiquitin ligase then ubiquitinates the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of Benzyl-PEG4-acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. When a PROTAC brings the E3 ubiquitin ligase and the target protein together, the target protein is ubiquitinated. This acts as a signal for the 26S proteasome, a large protein complex, to degrade the ubiquitinated protein .
Pharmacokinetics
The pegylation of the linker (the inclusion of a polyethylene glycol chain) is known to improve the solubility and stability of the protac, potentially enhancing its bioavailability
Result of Action
The result of the action of Benzyl-PEG4-acid, as part of a PROTAC, is the selective degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially ameliorate the disease.
Action Environment
The action of Benzyl-PEG4-acid is influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the amide bond formed by the carboxylic acid group Additionally, the presence of different enzymes in the cellular environment can influence the efficacy of the PROTAC
Biochemische Analyse
Biochemical Properties
Benzyl-PEG4-acid is involved in the synthesis of PROTACs, which are molecules designed to target proteins for degradation . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Benzyl-PEG4-acid, as a PEG-based linker, plays a significant role in this process .
Cellular Effects
The hydrophilic nature of Benzyl-PEG4-acid, due to the PEG spacer, increases solubility in aqueous media . This property is beneficial in cellular environments, as it decreases aggregation and increases solubility of the molecules it is attached to . This can influence cell function by affecting the distribution and effectiveness of these molecules within the cell .
Molecular Mechanism
The molecular mechanism of Benzyl-PEG4-acid primarily involves its role in the formation of PROTACs . The carboxylic acid group of Benzyl-PEG4-acid can react with primary amine groups to form a stable amide bond . This reaction is crucial in the synthesis of PROTACs, which are designed to selectively degrade target proteins .
Temporal Effects in Laboratory Settings
This suggests that Benzyl-PEG4-acid likely remains stable over time in laboratory settings, maintaining its effectiveness in the synthesis of PROTACs .
Dosage Effects in Animal Models
Given its role in the synthesis of PROTACs, the dosage would likely influence the degree of target protein degradation .
Metabolic Pathways
As a component in the synthesis of PROTACs, it could indirectly influence various metabolic pathways through the degradation of target proteins .
Transport and Distribution
Benzyl-PEG4-acid, as a PEG-based compound, is hydrophilic and thus highly soluble in aqueous environments . This property likely facilitates its transport and distribution within cells and tissues .
Subcellular Localization
Given its role in the synthesis of PROTACs, it is likely to be found wherever these molecules exert their effects, which could include various subcellular compartments .
Eigenschaften
IUPAC Name |
3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c17-16(18)6-7-19-8-9-20-10-11-21-12-13-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLPTVPWFDQWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246087 | |
| Record name | 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127457-64-1 | |
| Record name | 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127457-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



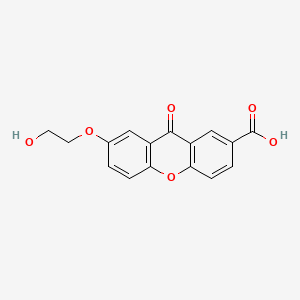

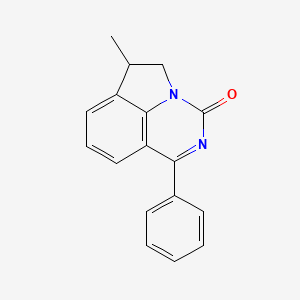


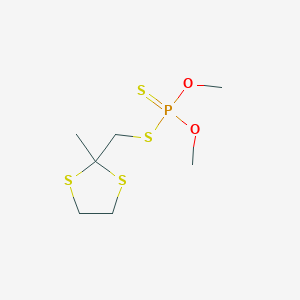
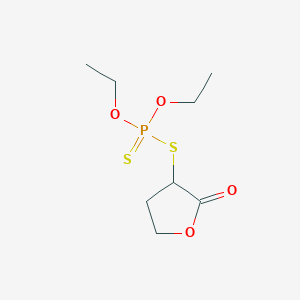

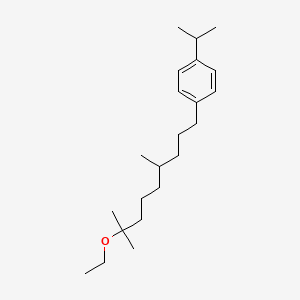
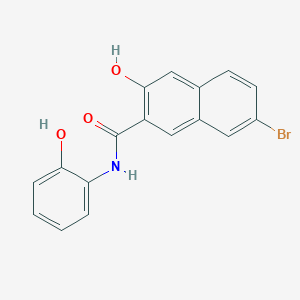
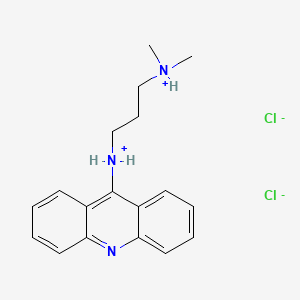
![(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1666728.png)
![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)
